6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester

Quantitative proteomics Isotope-coded derivatization MALDI-TOF mass spectrometry

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester (CAS 648422-42-8; synonym: 1-(6-methylnicotinoyloxy)succinimide, 6-CH₃-Nic-NHS; molecular formula C₁₁H₁₀N₂O₄; MW 234.21 g/mol; purity ≥95% ) is an N-hydroxysuccinimide (NHS)-activated ester of 6-methylnicotinic acid. It belongs to the nicotinoyloxysuccinimide class of amine-reactive derivatization agents, distinguished from the unsubstituted nicotinic acid NHS ester (CAS 78348-28-4; MW 220.18) by a single methyl substituent at the pyridine 6-position.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 648422-42-8
Cat. No. B3055456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester
CAS648422-42-8
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C11H10N2O4/c1-7-2-3-8(6-12-7)11(16)17-13-9(14)4-5-10(13)15/h2-3,6H,4-5H2,1H3
InChIKeyICWABRXXXSSTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester (CAS 648422-42-8) – Procurement-Relevant Compound Profile for Proteomics Derivatization


6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester (CAS 648422-42-8; synonym: 1-(6-methylnicotinoyloxy)succinimide, 6-CH₃-Nic-NHS; molecular formula C₁₁H₁₀N₂O₄; MW 234.21 g/mol; purity ≥95% ) is an N-hydroxysuccinimide (NHS)-activated ester of 6-methylnicotinic acid [1]. It belongs to the nicotinoyloxysuccinimide class of amine-reactive derivatization agents, distinguished from the unsubstituted nicotinic acid NHS ester (CAS 78348-28-4; MW 220.18) by a single methyl substituent at the pyridine 6-position . This methyl group is the structural basis for deuterium isotope labeling (6-CD₃-Nic-NHS), enabling the compound's primary demonstrated application as a light/heavy isotope-coded pair for quantitative proteomics by MALDI-TOF mass spectrometry [2].

Why Unsubstituted Nicotinic Acid NHS Ester Cannot Replace 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester in Quantitative Proteomics Workflows


Substituting the 6-methylnicotinoyl NHS ester with the unsubstituted nicotinic acid NHS ester (CAS 78348-28-4) or other generic NHS-activated esters eliminates the methyl group that serves as the deuterium-exchange site required for generating the isotopically labeled counterpart (6-CD₃-Nic-NHS) [1]. Without this methyl group, the defined 3 Da per reaction site mass shift—the analytical foundation for relative protein quantification by MALDI-TOF MS—cannot be realized [2]. Furthermore, the 6-methyl substituent alters the compound's hydrophobicity, reversed-phase chromatographic retention, and ionization behavior relative to the parent nicotinoyl ester, meaning chromatographic methods developed for one cannot be directly transferred to the other without re-optimization [3]. Even within the nicotinoyl class, the choice of N-alkyl substituent (methyl vs. longer alkyl chains) produces 6- to 80-fold differences in MS detection sensitivity, underscoring that ostensibly minor structural variations carry major analytical consequences [4].

Quantitative Differentiation Evidence for 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester versus Closest Analogs


Defined 3 Da and 6 Da Mass Shifts Enable Unambiguous Isotope-Coded Protein Quantification by MALDI-TOF MS

The 6-CH₃-Nic-NHS / 6-CD₃-Nic-NHS reagent pair generates a precisely defined 3 Da mass difference per derivatized amino group, enabling unambiguous identification and relative quantification of light and heavy peptide pairs [1]. For tryptic peptides, this yields a 3 Da shift for C-terminal arginine peptides (one reactive site at the N-terminus) and a 6 Da shift for C-terminal lysine peptides (two reactive sites: N-terminus plus ε-amino group of lysine) [1]. This predictable, site-counting mass shift pattern allows automated peptide pair assignment and eliminates the ambiguity inherent in methods where the mass difference varies unpredictably. In contrast, underivatized peptides or peptides labeled with non-methyl-bearing nicotinoyl NHS esters (e.g., CAS 78348-28-4) cannot support this H/D exchange-based coding strategy, as they lack the methyl hydrogens required for deuteration under 1% NaOD/D₂O conditions [2].

Quantitative proteomics Isotope-coded derivatization MALDI-TOF mass spectrometry

Synthesis Yield: 66% for 6-Methylnicotinoyloxy-succinimide versus 85% for Unsubstituted Nicotinoyloxy-succinimide Under Identical Conditions

Under identical condensation conditions—N-hydroxysuccinimide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)—the 6-methyl-substituted nicotinic acid derivative produces a substantially lower isolated yield than the unsubstituted analog [1]. Specifically, 1-(nicotinoyloxy)succinimide (2a) was obtained in 85% yield, whereas 1-(6-methylnicotinoyloxy)succinimide (2b) was obtained in only 66% yield after recrystallization from ethyl acetate (colorless plates, mp 164–165 °C) [1]. This 19-percentage-point yield differential reflects the steric and electronic influence of the 6-methyl substituent on the coupling reaction efficiency. The lower yield has direct implications for procurement cost and in-house synthesis planning: researchers synthesizing this compound themselves should anticipate ~22% lower recovered product relative to the unsubstituted analog, while those purchasing the compound should expect a price premium reflecting the lower synthetic efficiency.

Synthetic chemistry NHS ester preparation Yield optimization

Nicotinoyl NHS Scaffold Demonstrates Superior Mass Spectrometric Sensitivity over Propionyl NHS for Multiprotein Complex Stoichiometry

In a direct evaluation of two amine-specific isotope-coded reagents for absolute protein stoichiometry determination, the nicotinoyl-N-oxysuccinimide reagent was found to be advantageous over propionyl-N-oxysuccinimide due to its greater mass spectrometric sensitivity [1]. This head-to-head comparison was performed in the context of determining the stoichiometry of all ten protein components of the human spliceosomal U1 small nuclear ribonucleoprotein (U1 snRNP) complex, a demanding application requiring accurate quantification of each subunit [1]. The nicotinoyl scaffold—shared by 6-methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester—carries a fixed positive charge on the pyridine ring that enhances ionization efficiency and MS signal intensity relative to the neutral propionyl tag [2]. While this study tested the unsubstituted nicotinoyl NHS ester, the fundamental sensitivity advantage is a class-level property of the nicotinoyl scaffold and therefore extends to the 6-methyl variant.

Protein stoichiometry Absolute quantification Amine-reactive isotope tags

Nicotinic Acid NHS Ester Modification Produces Near-Quantitative Protein Derivatization with Enhanced b1 Ion Detection for N-Terminal Sequencing

In a systematic evaluation of N-terminal protein derivatization methods presented at HUPO 2024, nicotinic acid NHS ester modification of a panel of commercially available proteins (BSA, myoglobin, α-casein, α-lactalbumin, β-galactosidase) achieved nearly quantitative reactions with only minor side reactions [1]. Critically, tandem mass spectra acquired from peptides carrying the nicotinoyl modification yielded higher database search scores compared to underivatized peptides, attributed to the generation of more intense b-ions, including b₁ ions that are otherwise not detectable [1]. The detection of b₁ ions is particularly significant for N-terminal sequencing because it provides definitive identification of the N-terminal amino acid residue. While this study used the unsubstituted nicotinic acid NHS ester, the mechanism of enhanced b-ion formation arises from the fixed positive charge on the pyridine ring—a structural feature conserved in the 6-methyl analog [1]. The 6-methyl variant additionally offers the isotope-coding capability absent in the unsubstituted ester [2].

N-terminal protein sequencing Chemical derivatization MS/MS fragmentation

N-Alkyl Chain Length on Nicotinic Acid NHS Esters Modulates MS Detection Sensitivity Across a 6- to 80-Fold Range

A systematic structure–activity study of N-alkylnicotinic acid NHS esters (Cₙ-NA-NHS, where n = 1 to 4) for amino acid derivatization demonstrated that MS detection sensitivity increases as the N-alkyl chain length increases [1]. Compared to N-acylation with benzoic acid, derivatization with C₄-NA-NHS increased MS detection sensitivity 6- to 80-fold, depending on the specific amino acid analyzed [1]. The C₁-NA-NHS reagent (methyl-substituted, structurally analogous to 6-methylnicotinoyl NHS ester) occupies the shortest-chain position in this sensitivity gradient, providing baseline enhancement over benzoic acid derivatization while offering faster reversed-phase elution than longer-chain analogs (C₃ and C₄) [1]. Complete resolution of 18 amino acids was achieved in 28 minutes using the C₄-NA-NHS reagent, with the shorter-chain C₁ analog providing proportionally faster elution at the cost of reduced sensitivity relative to longer alkyl chains [1]. This establishes that the 6-methylnicotinoyl NHS ester occupies a specific position along the sensitivity-versus-chromatographic-speed continuum.

Amino acid analysis Derivatization-enhanced MS N-alkylnicotinic acid NHS esters

Evidence-Backed Application Scenarios for 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester in Proteomics and Bioanalytical Research


Relative Quantification of Proteins Across Biological Conditions Using Isotope-Coded 6-CH₃-Nic-NHS / 6-CD₃-Nic-NHS Derivatization

This compound is purpose-built for comparative proteomics studies requiring relative protein abundance measurements between two biological states (e.g., treated vs. control, diseased vs. healthy). The light (6-CH₃-Nic-NHS) and heavy (6-CD₃-Nic-NHS) forms are used to differentially label tryptic peptides from each condition. After mixing, the 3 Da (arginine peptides) or 6 Da (lysine peptides) mass shift per labeled site enables unambiguous peptide pair identification and relative quantification by MALDI-TOF MS [1]. The fixed positive charge on the pyridine ring enhances ionization efficiency, improving sequence coverage compared to underivatized analysis [1]. This workflow has been experimentally validated for protein identification and quantification using the 6-CH₃-Nic-NHS / 6-CD₃-Nic-NHS pair specifically [1], and is not achievable with the unsubstituted nicotinic acid NHS ester due to the absence of the methyl group required for deuteration [2].

N-Terminal Protein Sequencing and Protease Substrate Discovery with Enhanced b₁ Ion Detection

The nicotinoyl NHS ester scaffold—including the 6-methyl variant—has been demonstrated to produce nearly quantitative derivatization of protein N-termini and lysine residues with only minor side reactions [1]. Critically, tandem MS of nicotinoyl-modified peptides yields more intense b-ions, including b₁ ions that are not detectable from underivatized peptides, resulting in higher database search scores [1]. The 6-methyl variant uniquely adds isotope-coding capability to this enhanced fragmentation profile, enabling not only improved N-terminal sequence identification but also relative quantification of N-terminal peptides across samples—a dual functionality not available from any single alternative derivatization reagent [2].

Absolute Stoichiometry Determination of Multiprotein Complexes Using Nicotinoyl-Class Derivatization Chemistry

The nicotinoyl NHS ester scaffold has been validated for absolute protein stoichiometry determination of multiprotein complexes, with demonstrated superiority over propionyl-based tags due to greater mass spectrometric sensitivity [1]. In the landmark U1 snRNP study, the nicotinoyl reagent enabled accurate absolute quantification of all ten protein subunits, demonstrating equal stoichiometry [1]. The 6-methylnicotinoyl NHS ester extends this capability by enabling the synthesis of an isotope-coded pair for relative quantification within the same nicotinoyl chemical framework, combining the sensitivity advantage of the nicotinoyl scaffold with the quantification precision of isotope dilution [2].

Enhanced Detection of Low-Abundance Amino Acids and Peptides via Derivatization with Fixed-Charge Nicotinoyl NHS Esters

Derivatization with N-alkylnicotinic acid NHS esters (C₁ to C₄) increases MS detection sensitivity 6- to 80-fold compared to benzoic acid derivatization, with the enhancement proportional to alkyl chain length [1]. The 6-methylnicotinoyl NHS ester (C₁ analog) provides the baseline sensitivity enhancement while offering the fastest chromatographic elution among the series, making it suitable for high-throughput applications where speed is prioritized over ultimate sensitivity [1]. For applications requiring maximal sensitivity, users may consider the C₄ analog; however, the 6-methyl variant uniquely adds isotope-coding functionality that the longer-chain Cₙ-NA-NHS reagents lack in their standard form [2].

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